REACTION_CXSMILES
|
N[C:2]1[CH:3]=[CH:4][C:5]([Cl:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].N([O-])=[O:14].[Na+].N(O)=O.NC(N)=O>O.OS(O)(=O)=O.[O-]S([O-])(=O)=O.[Cu+2]>[CH3:10][O:9][C:7](=[O:8])[C:6]1[CH:11]=[C:2]([OH:14])[CH:3]=[CH:4][C:5]=1[Cl:12] |f:1.2,7.8|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C(=O)OC)C1)Cl
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
Cu2O
|
Quantity
|
5.22 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-]S(=O)(=O)[O-].[Cu+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 15 min. at 0-5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
EXTRACTION
|
Details
|
was then extracted
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed
|
Type
|
CUSTOM
|
Details
|
dried (anhy
|
Type
|
CONCENTRATION
|
Details
|
Na2SO4), concentrated
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
CUSTOM
|
Details
|
a silica gel column and 10% EtOAc in petroleum ether (60-80° C.)
|
Type
|
CUSTOM
|
Details
|
to obtain the title compound(80)
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
COC(C1=C(C=CC(=C1)O)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |